N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Rakshit et al. (2011) discussed the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, highlighting the internal oxidant role of the N-O bond and the selective formation of valuable tetrahydroisoquinolinone products. This method demonstrates a mild, practical, selective, and high-yielding process for synthesizing complex molecules, including derivatives of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide (Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011)).
Receptor Binding Studies
Xu et al. (2005) focused on radiolabeled conformationally flexible benzamide analogues, including derivatives similar to this compound, for their binding to sigma-2 receptors. This study provides insights into the potential use of such compounds in understanding receptor interactions and developing imaging agents (Xu, J., Tu, Z., Jones, L., Vangveravong, S., Wheeler, K., & Mach, R. (2005)).
Antitumor Activity
Bian et al. (2020) investigated the antitumor activities of 3-acyl isoquinolin-1(2H)-ones obtained through Rh(III)-catalyzed C-H activation and ring-opening of a strained ring. Compounds structurally related to this compound showed potent efficacy by inhibiting proliferation and inducing apoptosis in various human cancer cells, suggesting their promise as anti-lung cancer drug candidates (Bian, M., Ma, L., Wu, M., Wu, L., Gao, H., Yi, W., Zhang, C., & Zhou, Z. (2020)).
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-4-13-23-19-11-8-17(14-16(19)7-12-20(23)24)22-21(25)15-5-9-18(26-2)10-6-15/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQVDKYNSNXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.